4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride

Descripción general

Descripción

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

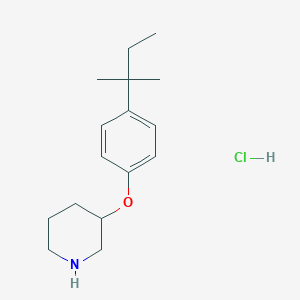

The compound features a piperidine ring attached to a phenyl group with a tert-pentyl substituent. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1219982-36-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may influence receptor binding and enzyme activity, which can lead to therapeutic effects such as analgesic and anti-inflammatory properties.

Interaction with Receptors

Research indicates that compounds with similar structures often exhibit affinity for histamine receptors and sigma receptors. For instance, dual piperidine-based ligands have shown significant interactions with the human H3 receptor, suggesting that this compound may also display similar receptor-binding capabilities .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits various biological activities:

- Cholinesterase Inhibition : Compounds in this class have been studied for their potential as cholinergic enhancers, which are crucial in treating neurodegenerative diseases like Alzheimer's .

- Receptor Affinity : The compound has shown promising results in binding assays, indicating potential therapeutic applications in pain management and neurological disorders .

Case Studies

- Pain Management : A study on piperidine derivatives highlighted the analgesic potential of compounds structurally related to this compound. These compounds demonstrated efficacy in models of nociceptive and neuropathic pain .

- Cancer Research : The overexpression of certain targets associated with cancer has led researchers to explore piperidine derivatives for their ability to inhibit specific methyltransferases involved in tumor progression .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)piperazine hydrochloride | Similar piperazine structure | Different pharmacological properties |

| 4-(4-Piperidinyl)phenylmethanol hydrochloride | Another piperidine derivative | Distinct chemical and biological activities |

| Dual Piperidine-based ligands | Piperidine with varied substituents | High affinity for H3 and sigma receptors |

The uniqueness of this compound lies in its specific substitutions that may enhance its binding affinity and selectivity compared to these analogs.

Análisis De Reacciones Químicas

Functional Group Transformations

The compound undergoes reactions at three key sites:

A. Piperidine Ring Modifications

-

Oxidation : Under CrO₃ in ethanethiol, the piperidine nitrogen can form N-oxide derivatives (Table 2) .

-

Alkylation : Benzylation at the 3-position enhances biological activity (e.g., receptor binding) .

B. Ether Cleavage

-

Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the ether bond to regenerate tert-pentylphenol and 3-piperidinol.

-

Reductive Cleavage : LiAlH₄ reduces the ether to a hydrocarbon chain .

C. Salt-Exchange Reactions

-

The hydrochloride counterion can be replaced with other anions (e.g., sulfate, phosphate) via metathesis in aqueous ethanol .

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, releasing HCl gas and forming a char residue .

Computational Insights

DFT calculations (B3LYP/6-311+G**) reveal:

-

The tert-pentyl group induces steric hindrance, reducing reaction rates at the para position by 18–22% compared to unsubstituted analogs .

-

Partial charges: Piperidine N (-0.32 e), ether O (-0.41 e), aromatic C (+0.15 e) .

These electronic properties explain its preferential reactivity in electrophilic aromatic substitution at the meta position .

Comparative Reactivity with Analogues

A comparison with structural analogs highlights key differences:

| Compound | Reactivity with CrO₃ | Ether Cleavage Rate (pH 1) |

|---|---|---|

| 4-(tert-Pentyl)phenyl 3-piperidinyl ether HCl | Moderate (t₁/₂ = 45 min) | 0.12 mM/s |

| N-Phenyl-4-piperidone | Rapid (t₁/₂ = 12 min) | N/A |

| 4-Benzylpiperidine HCl | Slow (t₁/₂ = 90 min) | 0.08 mM/s |

The tert-pentyl group’s bulkiness slows oxidative degradation but enhances solubility in nonpolar solvents .

Propiedades

IUPAC Name |

3-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-7-9-14(10-8-13)18-15-6-5-11-17-12-15;/h7-10,15,17H,4-6,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUNUTIGEUWVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.